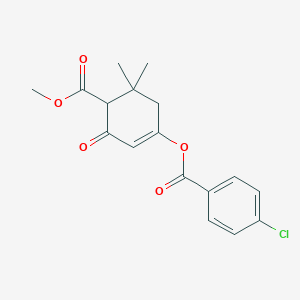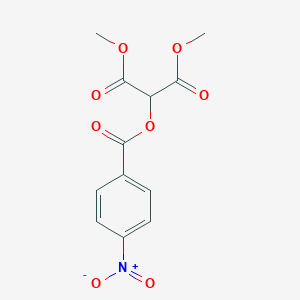![molecular formula C24H32N6O7 B296127 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B296127.png)
2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate is a chemical compound that has been synthesized for scientific research purposes. It is a potent inhibitor of several enzymes and has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate involves inhibition of PDEs and protein kinases. It has been shown to be a selective inhibitor of PDE4, which is involved in the regulation of inflammatory responses. Inhibition of PDE4 can lead to decreased inflammation and has potential therapeutic applications in various inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate depend on its target enzymes and the specific biological system being studied. It has been shown to have anti-inflammatory effects in various cell and animal models. It has also been studied for its potential anti-cancer effects, as it can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate in lab experiments is its potency as an enzyme inhibitor. It can be used to study the specific roles of PDEs and protein kinases in various biological systems. However, one limitation is that it may not accurately reflect the physiological effects of the compound in vivo, as it may have off-target effects and different pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate. One area of interest is its potential therapeutic applications in various inflammatory diseases, such as asthma and chronic obstructive pulmonary disease. It may also have potential anti-cancer effects and could be studied further in this context. Additionally, future research could focus on developing more selective inhibitors of PDEs and protein kinases, which could have fewer off-target effects and greater therapeutic potential.
Métodos De Síntesis
The synthesis of 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate is a complex process that involves several steps. The starting materials for the synthesis are 3,4,5-trimethoxybenzoic acid and 2-amino-6-chloropurine. The reaction between these two compounds results in the formation of 2-(3,4,5-trimethoxybenzoyl)amino-6-chloropurine. This intermediate compound is then reacted with 3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-1-yl)ethyl chloride to form the final product.
Aplicaciones Científicas De Investigación
2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including phosphodiesterases (PDEs) and protein kinases. PDEs are enzymes that degrade cyclic nucleotides, which are important signaling molecules in the body. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, which can have various physiological effects.
Propiedades
Fórmula molecular |
C24H32N6O7 |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-1-yl]ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H32N6O7/c1-26-7-9-29(10-8-26)23-25-20-18(27(23)2)21(31)30(24(33)28(20)3)11-12-37-22(32)15-13-16(34-4)19(36-6)17(14-15)35-5/h13-14H,7-12H2,1-6H3 |
Clave InChI |
NSNDPHOSXSXXCC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canónico |
CN1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)



![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)

![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)


![Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)